
Isopropyl 4,5-dichloropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4,5-dichloropicolinate is a chemical compound known for its unique structure and properties It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4,5-dichloropicolinate typically involves the esterification of 4,5-dichloropicolinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 4,5-dichloropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4,5-dichloropicolinic acid and isopropyl alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products:
Nucleophilic Substitution: Substituted picolinates.
Hydrolysis: 4,5-dichloropicolinic acid and isopropyl alcohol.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Isopropyl 4,5-dichloropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Isopropyl 4,5-dichloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and ester group play crucial roles in its reactivity, influencing its interaction with molecular targets.
Comparación Con Compuestos Similares
4,5-dichloropicolinic acid: The parent acid of Isopropyl 4,5-dichloropicolinate.
Isopropyl picolinate: A similar ester but without the chlorine substituents.
2,4-dichloro-6-isopropyl-1,3,5-triazine: Another chlorinated compound with different structural features.
Uniqueness: this compound is unique due to the specific positioning of chlorine atoms and the ester group, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
propan-2-yl 4,5-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)8-3-6(10)7(11)4-12-8/h3-5H,1-2H3 |
Clave InChI |
PONSCVRMPGWUJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=NC=C(C(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


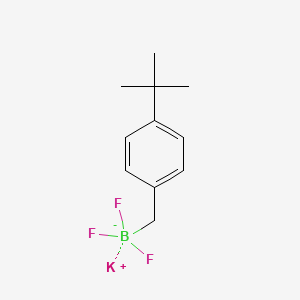

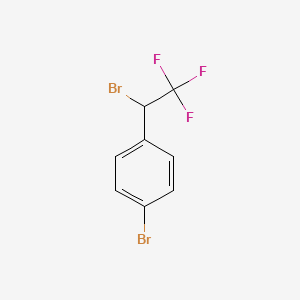
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
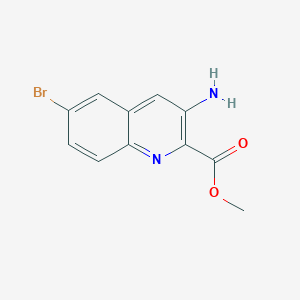
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
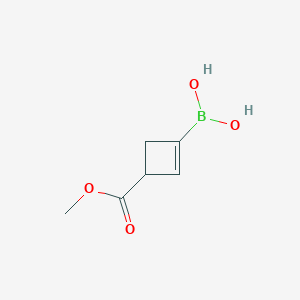
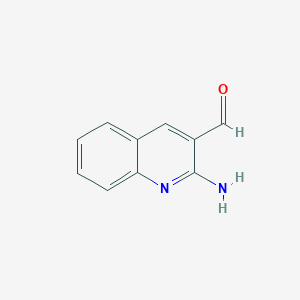

![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
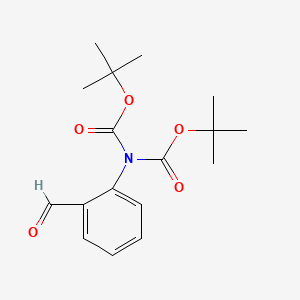

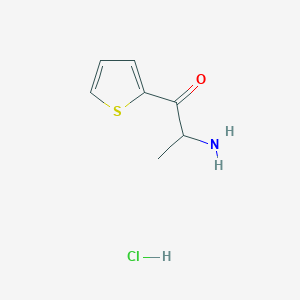
![Methyl 2-Formyl-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13676762.png)
